molecular formula C24H21N3O3 B11090403 2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(3-methylphenyl)ethanone

2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(3-methylphenyl)ethanone

Cat. No.: B11090403
M. Wt: 399.4 g/mol
InChI Key: IFJBLLIFOQDEEY-UHFFFAOYSA-N
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Description

2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE is a complex organic compound featuring an indole moiety and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE typically involves the reaction of indole derivatives with diazonium salts under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the indole and diazenyl groups in 2-HYDROXY-1-[(E)-2-(2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2,2-BIS(3-METHYLPHENYL)-1-ETHANONE makes it unique compared to other compounds. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-bis(3-methylphenyl)acetamide

InChI

InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)24(30,18-10-6-8-16(2)14-18)23(29)27-26-21-19-11-3-4-12-20(19)25-22(21)28/h3-14,25,28,30H,1-2H3

InChI Key

IFJBLLIFOQDEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O

Origin of Product

United States

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